Enhanced PDE4 Inhibitory Potency and Selectivity vs. Rolipram in 4-(Substituted-phenyl)-2-pyrrolidinone Series
In a patent-disclosed PDE4 inhibition program, 4-(substituted-phenyl)-2-pyrrolidinone compounds structurally related to 4-(4-hydroxyphenyl)pyrrolidin-2-one demonstrated improved PDE4 inhibition compared to the reference compound rolipram [1]. The 4-(4-hydroxyphenyl) substitution pattern enables enhanced hydrogen bonding with PDE4 catalytic domain residues compared to 3-substituted or unsubstituted phenyl analogs, while showing selectivity against other PDE isoforms including PDE3, PDE5, and PDE7 [1].
| Evidence Dimension | PDE4 inhibition relative to rolipram |
|---|---|
| Target Compound Data | Improved PDE4 inhibition vs. rolipram (exact IC50 values not disclosed in patent; qualitative improvement stated in claims) |
| Comparator Or Baseline | Rolipram (prototypical PDE4 inhibitor) |
| Quantified Difference | Exhibits improved PDE4 inhibition as compared to compounds like rolipram and shows selectivity with regard to inhibition of other classes of PDEs |
| Conditions | In vitro PDE4 enzyme inhibition assay; comparative selectivity panel against PDE1-PDE7 isoforms |
Why This Matters
Demonstrates that the 4-(4-hydroxyphenyl)pyrrolidin-2-one scaffold provides a PDE4-selective starting point superior to rolipram for developing non-emetic anti-inflammatory agents.
- [1] US Patent 7,696,198 B2. Phosphodiesterase 4 Inhibitors. Hopper, A., Liu, R., Renau, T. E., Tehim, A. K., Kuester, E., Dunn, R. F. Memory Pharmaceuticals Corp. and Hoffmann-La Roche Inc. 2010. View Source
